Theaflavin 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of theaflavins, which are formed during the enzymatic oxidation of catechins in tea leaves. Theaflavin 3 is known for its potent antioxidant, anti-inflammatory, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Theaflavin 3 can be synthesized through the enzymatic oxidation of catechins using polyphenol oxidase (PPO) and peroxidase enzymes. The reaction typically involves the condensation of flavan-3-ols in the presence of these enzymes under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is produced by extracting tea leaves and subjecting them to controlled enzymatic oxidation. The process involves the use of tea polyphenols as substrates and optimizing conditions such as temperature, pH, and enzyme concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Theaflavin 3 undergoes various chemical reactions, including oxidation, reduction, and polymerization. These reactions are crucial in its formation and functional properties.
Common Reagents and Conditions:
Oxidation: Catalyzed by polyphenol oxidase and peroxidase enzymes.
Reduction: Typically involves the use of reducing agents such as sodium borohydride.
Polymerization: Occurs under specific conditions of temperature and pH.
Major Products Formed:
Theaflavin Monomers: Theaflavin 1, theaflavin 2A, and theaflavin 2B.
Polymeric Theaflavins: Larger polymeric structures formed through polymerization reactions.
Scientific Research Applications
Theaflavin 3 has a wide range of applications in scientific research, including:
Chemistry: Used as a natural antioxidant in various chemical processes.
Biology: Studied for its effects on cellular processes and potential therapeutic applications.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the food and beverage industry for its health benefits and as a natural preservative.
Mechanism of Action
Theaflavin 3 exerts its effects through multiple mechanisms:
Antioxidant Activity: Neutralizes free radicals and prevents oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Antiviral Properties: Interferes with viral entry and replication processes.
Molecular Targets: Binds to specific receptors and enzymes involved in inflammatory and oxidative pathways.
Comparison with Similar Compounds
Theaflavin 3 is compared with other similar compounds such as:
Epigallocatechin Gallate (EGCG): Another polyphenol found in green tea with strong antioxidant properties.
Theaflavin Monomers: Theaflavin 1, theaflavin 2A, and theaflavin 2B, which are structurally similar but less complex.
Thearubigins: Another class of polyphenols found in black tea, known for their antioxidant and anti-inflammatory properties.
This compound stands out due to its unique structure and potent biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEASWHWETFMWCV-ISBUVJFSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H32O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30462-35-2 |
Source
|
Record name | Theaflavin 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30462-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.